1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]
Overview
Description
1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a spiro junction between a benzofuran and a piperidine ring. The presence of the benzyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine precursor under specific conditions. The reaction often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including receptor binding and enzyme inhibition.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] can be compared with other spirocyclic compounds, such as:
1’-Benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]: This compound has a methoxy group instead of a hydrogen atom at the 3-position, which can influence its chemical and biological properties.
1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one:
The uniqueness of 1’-Benzyl-3H-spiro[2-benzofuran-1,4’-piperidine] lies in its specific structural features and the presence of the benzyl group, which contribute to its distinct chemical behavior and potential biological activities.
Properties
IUPAC Name |
1'-benzylspiro[1H-2-benzofuran-3,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-6-16(7-3-1)14-20-12-10-19(11-13-20)18-9-5-4-8-17(18)15-21-19/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCPWIBLOQTVAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196292 | |
Record name | 1′-(Phenylmethyl)spiro[isobenzofuran-1(3H),4′-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37663-43-7 | |
Record name | 1′-(Phenylmethyl)spiro[isobenzofuran-1(3H),4′-piperidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37663-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1′-(Phenylmethyl)spiro[isobenzofuran-1(3H),4′-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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